(2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Description
(2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by a trans-configuration (2E) of the α,β-unsaturated carbonyl group. Its structure comprises two distinct aromatic moieties:
- Anilide ring: Substituted with a 4-ethyl group, providing moderate electron-donating and lipophilic properties.
The ethyl group at the para position of the anilide ring may enhance membrane permeability, while the meta-nitro group on the phenylpropenamide could influence target binding through dipole interactions or hydrogen bonding .
Properties
IUPAC Name |
(E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-13-6-9-15(10-7-13)18-17(20)11-8-14-4-3-5-16(12-14)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKZEWOXDKKQNW-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-ethylphenylamine and 3-nitrobenzaldehyde.
Condensation Reaction: The 4-ethylphenylamine reacts with 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may target specific signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of cinnamanilides have been extensively studied for their biological activities. Below is a detailed comparison based on substituent patterns, lipophilicity, and biological efficacy:
Key Observations :
Substituent Effects on Activity: Electron-withdrawing groups (NO2, CF3, Cl) on the phenylpropenamide enhance antimicrobial activity by increasing electrophilicity, promoting interactions with bacterial enzymes . Para-substituted anilides (e.g., 4-CF3, 4-ethyl) generally show higher lipophilicity and membrane penetration than meta- or ortho-substituted analogs, correlating with improved antibacterial efficacy .
Nitro vs. Halogen Substitutions: 3-Nitro substituents (as in the target compound) may offer unique binding profiles compared to 3-CF3 or 3,4-dichloro analogs. Chlorinated derivatives (e.g., 3,4-dichloro) exhibit broader-spectrum activity but higher cytotoxicity due to increased logD values (>5.0) .
Anti-inflammatory Potential: Compounds with ortho-substituted anilides (e.g., 2-bromo, 2-chloro) show preferential anti-inflammatory effects by inhibiting NF-κB activation . The target’s para-ethyl group may limit this activity, favoring antimicrobial over anti-inflammatory action.
Biological Activity
The compound (2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, synthesis methods, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure
The compound features a prop-2-enamide backbone with substitutions that include a 4-ethylphenyl group and a 3-nitrophenyl group. These structural characteristics suggest various interactions with biological targets, potentially influencing its pharmacological properties.
Synthesis Methods
The synthesis of this compound typically follows a multi-step process:
- Starting Materials : The synthesis begins with 4-ethylphenylamine and 3-nitrobenzaldehyde .
- Condensation Reaction : The two reactants undergo a condensation reaction in the presence of a base (e.g., sodium hydroxide) to form an imine intermediate.
- Reduction : The imine is reduced using sodium borohydride to yield the corresponding amine.
- Amidation : The amine is then reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the final product.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have suggested that this compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to antimicrobial effects .
- Anticancer Potential : The compound has been investigated for its ability to target specific signaling pathways involved in cell proliferation and apoptosis. Preliminary studies indicate potential cytotoxic effects against various cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Cell Signaling Pathways : The compound may influence pathways related to cell growth and apoptosis, potentially leading to reduced tumor growth and increased cancer cell death .
- Enzyme Inhibition : Its structural features suggest that it could inhibit enzymes critical for bacterial survival or cancer progression, although specific targets remain to be fully elucidated .
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that this compound displayed significant cytotoxicity against breast cancer (MCF-7) and hepatic (HepG2) cancer cell lines, with IC50 values indicating potent activity .
- Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, revealing promising results in inhibiting growth, suggesting its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| (2E)-N-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide | Methyl group instead of ethyl | Similar anticancer properties |
| (2E)-N-(4-ethylphenyl)-3-(4-nitrophenyl)prop-2-enamide | Nitro group in different position | Variations in biological activity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
